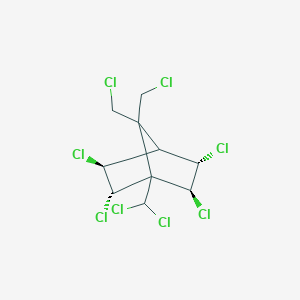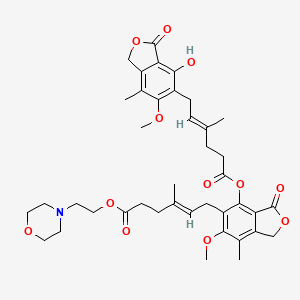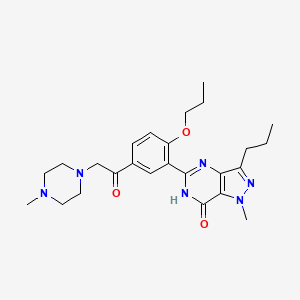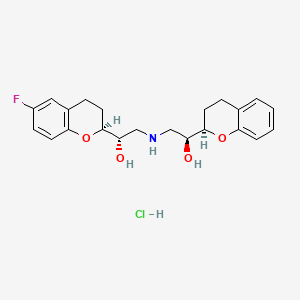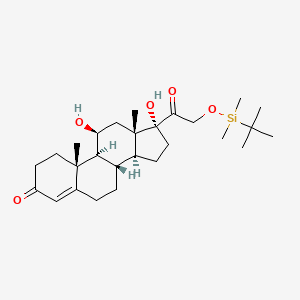![molecular formula C8H17N3O2 B13435185 (2R)-2-[(2R)-2-Aminobutanamido]butanamide](/img/structure/B13435185.png)
(2R)-2-[(2R)-2-Aminobutanamido]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(2R)-2-Aminobutanamido]butanamide is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two chiral centers, making it an interesting subject for stereochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2R)-2-Aminobutanamido]butanamide can be achieved through several methods. One common approach involves the acid-promoted condensation of potassium acyltrifluoroborates (KATs) with amines, followed by oxidation with hydrogen peroxide . This method is advantageous as it avoids the use of coupling agents, which are often required in traditional amide synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by enabling precise control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[(2R)-2-Aminobutanamido]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
(2R)-2-[(2R)-2-Aminobutanamido]butanamide has a wide range of applications in scientific research:
Chemistry: It is used in stereochemical studies due to its chiral centers.
Biology: The compound can be employed in the synthesis of biologically active molecules.
Industry: The compound is useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-[(2R)-2-Aminobutanamido]butanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyramide: A simple amide with a similar structure but lacking the chiral centers.
(2R,4S)-Hydroxy Itraconazole-D5: Another chiral compound with different functional groups and applications.
Uniqueness
(2R)-2-[(2R)-2-Aminobutanamido]butanamide is unique due to its dual chiral centers, which provide it with distinct stereochemical properties. This makes it particularly valuable in stereochemical research and the development of chiral drugs.
Propriétés
Formule moléculaire |
C8H17N3O2 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
(2R)-2-amino-N-[(2R)-1-amino-1-oxobutan-2-yl]butanamide |
InChI |
InChI=1S/C8H17N3O2/c1-3-5(9)8(13)11-6(4-2)7(10)12/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13)/t5-,6-/m1/s1 |
Clé InChI |
GOEVIAYIADFCTD-PHDIDXHHSA-N |
SMILES isomérique |
CC[C@H](C(=O)N[C@H](CC)C(=O)N)N |
SMILES canonique |
CCC(C(=O)NC(CC)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


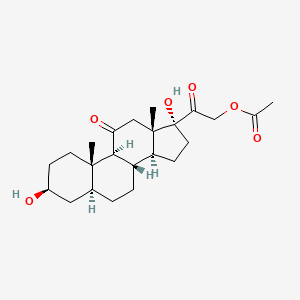
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13435128.png)
![Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI)](/img/structure/B13435136.png)

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir](/img/structure/B13435146.png)
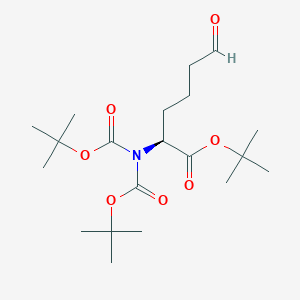
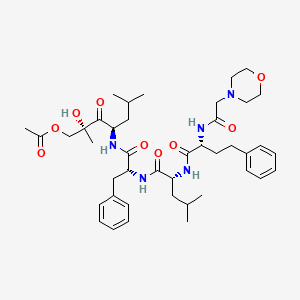
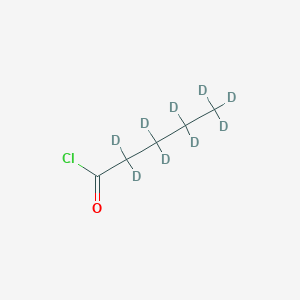
![[(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B13435167.png)
